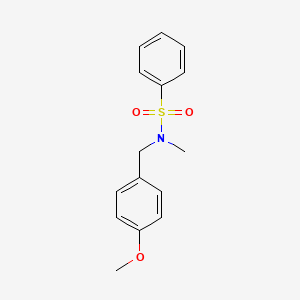

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide

描述

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-16(12-13-8-10-14(19-2)11-9-13)20(17,18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUOPOJSLPOGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424242 | |

| Record name | N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915916-89-1 | |

| Record name | N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of N-methylbenzenesulfonamide

- Reagents: Benzenesulfonyl chloride and methylamine (aqueous or gaseous).

- Solvent: Commonly tetrahydrofuran (THF) or dichloromethane (DCM).

- Base: An aqueous inorganic base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is used to neutralize the HCl formed.

- Conditions: The reaction is typically carried out at room temperature with stirring for 12–24 hours.

- Workup: Acidification followed by extraction with organic solvents and washing to purify the sulfonamide.

This step proceeds via nucleophilic substitution where the amine attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

N-Alkylation with 4-Methoxybenzyl Halide

- Reagents: N-methylbenzenesulfonamide and 4-methoxybenzyl bromide or chloride.

- Solvent: THF or acetonitrile.

- Base: Sodium hydroxide or potassium carbonate to deprotonate the sulfonamide nitrogen.

- Conditions: Stirring at room temperature or slightly elevated temperature (~25–40°C) for 24 hours.

- Mechanism: The reaction likely follows an SN1-like mechanism due to the benzylic carbocation intermediate formed from 4-methoxybenzyl halide, which is stabilized by resonance from the methoxy group on the aromatic ring.

The nucleophilic sulfonamide nitrogen attacks the benzylic carbocation, resulting in the formation of the this compound.

Detailed Reaction Scheme

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Benzenesulfonyl chloride + methylamine | THF, aqueous K2CO3, r.t., 24h | N-methylbenzenesulfonamide | Nucleophilic substitution |

| 2 | N-methylbenzenesulfonamide + 4-methoxybenzyl bromide | THF, NaOH, r.t., 24h | This compound | SN1-like benzylation |

Mechanistic Insights and Optimization

- The first step is straightforward nucleophilic substitution with high yield and mild conditions.

- The second step benefits from the stability of the benzylic carbocation intermediate, enabling efficient alkylation under mild conditions.

- The use of aqueous bases helps in deprotonating the sulfonamide nitrogen, increasing its nucleophilicity.

- Reaction times of 24 hours at room temperature are typical; however, slight heating can accelerate the reaction.

- Purification involves standard extraction and recrystallization techniques.

- Spectroscopic characterization (NMR, HRMS) confirms the structure and purity of the final product.

Research Findings and Data Summary

| Parameter | Typical Value/Condition | Reference/Notes |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Common for both steps |

| Base | K2CO3 (Step 1), NaOH (Step 2) | Neutralizes acid, promotes nucleophilicity |

| Temperature | Room temperature (20–25°C) | Mild conditions preferred |

| Reaction Time | 24 hours | Ensures complete conversion |

| Yield | Generally high (>80%) | Dependent on purity of reagents |

| Mechanism (Step 2) | SN1-like benzylation via benzylic carbocation | Supported by resonance stabilization |

| Characterization Methods | NMR (1H, 13C), HRMS, X-ray crystallography (analogous compounds) | Confirms product identity and purity |

化学反应分析

Types of Reactions

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in aprotic solvents.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of N-(4-methoxybenzyl)-N-methylamine.

Substitution: Formation of various substituted benzyl derivatives.

科学研究应用

Medicinal Chemistry

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide exhibits significant potential as a therapeutic agent due to its biological activities. The sulfonamide group is known for its ability to interact with enzymes, leading to inhibition that can be beneficial in treating inflammatory diseases and cancers.

Case Study: Anti-Inflammatory Properties

Research indicates that compounds similar to N-(4-methoxyphenyl)-3-methylbenzenesulfonamide have been explored for their anti-inflammatory effects. For instance, studies have shown that certain sulfonamides can inhibit the activity of cyclooxygenase enzymes, which play a critical role in inflammation pathways .

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis processes. Its unique functional groups allow for various chemical reactions, including substitution and coupling reactions.

Synthesis Pathways

The synthesis of N-(4-methoxyphenyl)-3-methylbenzenesulfonamide typically involves several steps:

- Step 1: Reaction of 4-methoxybenzylamine with benzenesulfonyl chloride.

- Step 2: Purification using column chromatography.

- Step 3: Characterization through NMR and IR spectroscopy.

This synthetic route can be optimized for industrial applications, potentially utilizing continuous flow reactors for efficiency.

Material Science

In material science, this compound could be investigated for its role in developing new materials due to its functional groups that influence material properties.

Potential Applications

- Polymer Chemistry: The compound may be incorporated into polymer matrices to enhance mechanical properties.

- Coatings: Its chemical structure could contribute to the development of coatings with specific functionalities, such as improved adhesion or resistance to environmental factors.

The mechanism of action of this compound involves binding to active sites on various enzymes. This interaction is influenced by the methoxy and methyl groups, enhancing binding affinity compared to other sulfonamides.

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits cyclooxygenase enzymes | |

| Enzyme inhibition | Potential to inhibit cancer-related enzymes | |

| Antimicrobial | Explored for antimicrobial properties |

Future Directions and Research Opportunities

Further research is needed to fully understand the potential of this compound in various applications. Key areas include:

- In Silico Studies: Utilizing computational methods to predict interactions with biological targets.

- Clinical Trials: Investigating therapeutic efficacy in clinical settings for inflammatory diseases and cancers.

- Material Development: Exploring its integration into novel materials with enhanced properties.

作用机制

The mechanism of action of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key Observations :

- Lipophilicity : Alkyl chains (e.g., butyl in ) increase logP, while polar groups (e.g., nitro in ) reduce it.

- Reactivity : Brominated derivatives (e.g., ) serve as intermediates for further functionalization.

Enzyme Inhibition and Cytotoxicity

- N-(4-Benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide : Exhibits IC₅₀ = 57 µM against lipoxygenase (LOX) and 89 µM against butyrylcholinesterase (BChE), outperforming the parent compound due to the benzoyl group .

- Ru(II)-p-cymene complexes with sulfonamide ligands : Show moderate cytotoxicity (IC₅₀ > 50 µM) against lung and breast cancer cells, though less potent than cisplatin .

Spectroscopic Characterization

生物活性

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, including anticancer, antibacterial, and anti-inflammatory properties.

1. Synthesis and Structural Characteristics

This compound can be synthesized through nucleophilic substitution reactions involving 4-methoxybenzylamine and sulfonyl chlorides. The molecular formula is with a molecular weight of approximately 293.37 g/mol. Its structure includes a methoxybenzyl moiety, which contributes to its biological activity.

2.1 Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cell Viability Inhibition : Studies have shown that this compound can inhibit the viability of various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines range from 10 to 25 μM, indicating potent activity against tumor cells .

- Mechanism of Action : The compound induces apoptosis in cancer cells, evidenced by increased annexin V-FITC positive cells. For instance, treatment with this sulfonamide led to a 22-fold increase in apoptotic cells in MDA-MB-231 cell lines compared to controls .

- Cell Cycle Arrest : It has been noted that this compound causes G0/G1 phase arrest in treated cells, suggesting its potential to interfere with cell division and promote apoptosis .

2.2 Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties due to their ability to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This compound has shown promising results against various bacterial strains:

- Inhibition of Bacterial Growth : This compound demonstrated effective antibacterial activity in vitro, with significant inhibition of growth observed in both Gram-positive and Gram-negative bacteria .

- Anti-biofilm Activity : It also exhibited anti-biofilm properties, which are critical for combating persistent bacterial infections where biofilms form protective barriers against antibiotics .

2.3 Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects:

- Mechanistic Insights : In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models .

Table 1: Summary of Biological Activities

4. Conclusion

This compound is a multifaceted compound with significant biological activities spanning anticancer, antibacterial, and anti-inflammatory effects. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth positions it as a promising candidate for further research and potential therapeutic applications. Ongoing studies will likely elucidate additional mechanisms of action and expand its applications in medicinal chemistry.

常见问题

Q. What are the established synthetic routes for N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves sulfonylation of N-methyl-(4-methoxybenzyl)amine with benzenesulfonyl chloride under basic conditions (e.g., NaH or EtN in anhydrous THF). Key optimization strategies include:

- Temperature control : Maintaining 0–5°C to suppress side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Solvent selection : Anhydrous solvents (THF, DCM) improve yield by minimizing moisture interference.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials. Reaction progress is monitored via TLC (R ~0.4 in 3:7 ethyl acetate/hexane) .

- Yield enhancement : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion. Evidence from analogous compounds reports yields up to 81% under inert atmospheres (N) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H NMR (400 MHz, CDCl) identifies key protons: aromatic protons (δ 7.81 ppm, d, J = 8.4 Hz), methoxy group (δ 3.80 ppm, s), and N–CH (δ 2.59 ppm, s). C NMR confirms sulfonamide and methoxybenzyl moieties .

- X-ray crystallography : SHELXL () refines crystal structures, revealing bond lengths (e.g., S–N = 1.63 Å) and torsion angles. ORTEP-3 () generates thermal ellipsoid diagrams to visualize atomic displacement .

- HRMS : Validates molecular formula (e.g., [M + Na] at m/z 406.0093) .

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal structure of this compound be analyzed to predict solubility and stability?

Methodological Answer:

- Graph set analysis () classifies hydrogen bonds (e.g., N–H⋯O, O–H⋯O) into motifs like , which stabilize crystal packing. For example, intermolecular N–H⋯O bonds (2.12 Å) form chains along the b-axis .

- Solubility prediction : Compounds with extensive H-bond networks exhibit lower solubility in aprotic solvents (e.g., logP < 2.5).

- Stability assessment : Thermal gravimetric analysis (TGA) shows decomposition temperatures >200°C, correlating with dense packing observed in crystallographic data .

Q. What methodologies address contradictions in biological activity data for sulfonamide derivatives like this compound?

Methodological Answer:

- Standardized assays : Use triplicate MTT assays () with consistent cell lines (e.g., HEK-293) and positive controls (e.g., doxorubicin) to minimize variability.

- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., bromo, fluoro) at the para-position to modulate electron-withdrawing effects. For example, brominated derivatives () show enhanced chemokine receptor inhibition (IC < 10 µM).

- Molecular docking : AutoDock Vina predicts binding to CXCR4 receptors; validate via surface plasmon resonance (SPR) to resolve false positives .

Q. How can Pd-catalyzed cross-coupling reactions functionalize this compound for SAR studies?

Methodological Answer:

- Suzuki-Miyaura coupling : React brominated derivatives (e.g., 4-(bromomethyl)-analogue, ) with aryl boronic acids under Pd(PPh)/KCO in DMF/HO (3:1) at 80°C .

- Optimization : Electron-deficient boronic acids (e.g., 4-CF-phenyl) improve yields (>75%) despite steric hindrance from the methoxybenzyl group.

- Post-functionalization : Hydrolyze esters (e.g., methyl to carboxylic acid) for polar derivatives, enhancing bioavailability .

Q. What challenges arise in refining the crystal structure of this compound, and how are they resolved?

Methodological Answer:

- Disorder modeling : Flexible methoxybenzyl groups may exhibit rotational disorder. SHELXL () partitions occupancy ratios (e.g., 60:40) and applies restraints to bond lengths .

- Twinned data : For non-merohedral twinning, use TWINABS to scale intensity data. High-resolution (<1.0 Å) data collection at 100 K minimizes thermal motion artifacts .

- Hydrogen placement : DFT-calculated positions (e.g., using Gaussian09) guide refinement of N–H and O–H bonds in SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。